(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid
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Overview
Description
(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid is a chemical compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phthalazinone core with a methyl group at the 4-position and an acetic acid moiety at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors such as o-phenylenediamine and phthalic anhydride under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the phthalazinone core through alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached to the 2-position of the phthalazinone core through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in industrial processes are often chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
(4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid can be compared with other phthalazinone derivatives, such as:
(4-methyl-1-oxophthalazin-2(1H)-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
(4-methyl-1-oxophthalazin-2(1H)-yl)butyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which may confer distinct biological and chemical properties compared to other phthalazinone derivatives.
Properties
IUPAC Name |
2-(4-methyl-1-oxophthalazin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-8-4-2-3-5-9(8)11(16)13(12-7)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVCCTSOVBCYPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356073 |
Source
|
Record name | (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68775-82-6 |
Source
|
Record name | (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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